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Compound of Interest

Compound Name:
4-Ethoxy-3-ethylphenylboronic

acid

CAS No.: 2121512-95-4

Cat. No.: B6304044

Get Quote

Executive Summary
4-Ethoxy-3-ethylphenylboronic acid (CAS: 2121512-95-4) is a specialized organoboron

building block characterized by a unique steric and electronic profile. Structurally, it features a

para-ethoxy electron-donating group (EDG) and an ortho-ethyl steric modulator relative to the

boronic acid moiety. This substitution pattern makes it a critical intermediate in the synthesis of

sterically congested biaryl scaffolds, commonly found in kinase inhibitors, liquid crystal

mesogens, and advanced agrochemicals.

This guide provides a comprehensive technical analysis of this compound, focusing on

overcoming the specific synthetic challenges posed by its 3-ethyl steric hindrance and utilizing

its 4-ethoxy electronic enrichment for optimized cross-coupling efficiency.
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Property Specification

Chemical Name 4-Ethoxy-3-ethylphenylboronic acid

CAS Number
2121512-95-4 (Free Acid) / 2121514-94-9

(Pinacol Ester)

Molecular Formula C₁₀H₁₅BO₃

Molecular Weight 194.04 g/mol

Appearance White to off-white powder

Solubility
Soluble in DMSO, MeOH, DCM; slightly soluble

in water

pKa (Boronic Acid)
~8.5–9.0 (Estimated via Hammett correlation for

alkoxy-substituted phenylboronic acids)

Storage
2–8°C, under inert atmosphere (Argon/Nitrogen)

to prevent protodeboronation

Synthesis & Production Pathways
The industrial preparation of 4-Ethoxy-3-ethylphenylboronic acid typically follows a

Lithiation-Borylation sequence starting from the commercially available precursor 1-bromo-4-

ethoxy-2-ethylbenzene.

Mechanistic Pathway
The synthesis relies on the halogen-lithium exchange of the aryl bromide. The presence of the

ortho-ethyl group requires careful temperature control during lithiation to prevent benzylic

deprotonation (ortho-lithiation competition), although the bromine position is thermodynamically

favored for exchange.
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Figure 1: Retrosynthetic pathway from 2-ethylphenol to the target boronic acid.

Critical Process Parameters
Cryogenic Control: The lithiation must be performed at -78°C. Higher temperatures (-40°C to

0°C) may lead to Wurtz-type coupling or elimination reactions due to the basicity of n-BuLi.

Quench Rate: The addition of Triisopropyl borate (B(OiPr)3) must be rapid to capture the

transient aryllithium species before it can isomerize or aggregate.

Hydrolysis pH: Acidification to pH 3-4 is sufficient. Over-acidification can lead to

protodeboronation, especially given the electron-rich nature of the ethoxy-substituted ring.

Reactivity Profile: The "Ortho-Effect"
In Suzuki-Miyaura cross-coupling, this molecule presents a dichotomy:

Electronic Activation (Favorable): The para-ethoxy group is a strong Electron Donating

Group (EDG). This increases the nucleophilicity of the carbon attached to boron, theoretically

accelerating the transmetalation step.

Steric Hindrance (Unfavorable): The 3-ethyl group exerts steric pressure on the boron center.

While not as bulky as a tert-butyl group, it is sufficient to retard the formation of the pre-

transmetalation Pd-O-B complex.

Optimization Strategy
Ligand Selection: Standard triphenylphosphine (PPh3) ligands often fail to accommodate the

steric bulk. Buchwald Dialkylbiaryl Ligands (e.g., SPhos, XPhos) are required. SPhos is

particularly effective for ortho-substituted boronic acids as it creates a protective pocket

around the Pd center while allowing the substrate to approach.

Base Selection: Stronger bases like K₃PO₄ or Cs₂CO₃ in anhydrous solvents (or minimal

water) are preferred over weak bases like Na₂CO₃ to drive the equilibrium toward the

reactive boronate species.
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Figure 2: Catalytic cycle highlighting the Transmetalation step where the 3-ethyl steric

hindrance impacts reaction kinetics.

Validated Experimental Protocol
Application: Synthesis of a sterically congested biaryl via Suzuki-Miyaura Coupling.

Reagents & Stoichiometry
Aryl Halide (Electrophile): 1.0 equiv (e.g., 4-bromo-pyridine derivative)

Boronic Acid: 4-Ethoxy-3-ethylphenylboronic acid (1.3 equiv)

Catalyst: Pd₂(dba)₃ (0.02 equiv)

Ligand: SPhos (0.04 equiv)

Base: K₃PO₄ (2.0 equiv, finely ground)

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology
Inerting: Charge a reaction vial with the Aryl Halide, Boronic Acid, Pd₂(dba)₃, SPhos, and

K₃PO₄. Seal with a septum and purge with Argon for 5 minutes. Reasoning: Oxygen

scavenges the active Pd(0) species and promotes homocoupling of the boronic acid.

Solvation: Add degassed Toluene and Water via syringe.

Activation: Heat the mixture to 100°C for 12–16 hours. Note: The high temperature is

necessary to overcome the activation energy barrier imposed by the ortho-ethyl group.

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water.

Purification: The crude residue is typically purified via silica gel chromatography. The 4-

ethoxy group provides a distinct UV chromophore and polarity handle, aiding in separation.
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The 4-ethoxy-3-ethylphenyl moiety acts as a versatile pharmacophore:

Lipophilicity Modulation: The ethyl group adds lipophilicity (increasing LogP) without the

metabolic liability of a methyl group (prone to rapid oxidation) or the excessive bulk of a t-

butyl group.

Receptor Fitting: In kinase inhibitors, the ortho-ethyl group is often used to twist the biaryl

bond, forcing the molecule into a non-planar conformation that fits specific hydrophobic

pockets (e.g., the "gatekeeper" region of kinases).

Solubility: The ethoxy oxygen serves as a weak hydrogen bond acceptor, potentially

improving aqueous solubility compared to a pure alkyl chain.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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